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2,6-Diethylpyrimidine-4-carboxylic acid

Cat. No.: B13330906
M. Wt: 180.20 g/mol
InChI Key: SUSUCTFOCPXNSJ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a foundational scaffold in organic and medicinal chemistry. gsconlinepress.com Its derivatives are of immense significance as they form the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. gsconlinepress.comsjomr.org.in This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to a wide range of biological targets. sjomr.org.inresearchgate.net

Contemporary research extensively leverages the synthetic versatility of the pyrimidine ring, which allows for structural modifications at its 2, 4, 5, and 6 positions. mdpi.com This adaptability has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. nih.gov Pyrimidine-based compounds are integral to numerous clinically used drugs, demonstrating efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govtandfonline.com The ongoing exploration in this field is driven by the quest for new therapeutic agents with improved potency, selectivity, and reduced side effects. gsconlinepress.comresearchgate.net

Contextualization of Carboxylic Acid Functionality within Pyrimidine Scaffolds

The incorporation of a carboxylic acid group onto a pyrimidine scaffold, creating a pyrimidine carboxylic acid, is a strategic chemical modification that serves several key purposes. This functional group significantly influences the molecule's physicochemical properties, such as its acidity, polarity, and solubility, which are critical for its biological behavior. chemimpex.comchemimpex.com

Primarily, pyrimidine carboxylic acids serve as versatile synthetic intermediates. medchemexpress.com The carboxylic acid moiety is a reactive handle that can be readily converted into other functional groups like esters, amides, and acid chlorides. This allows chemists to build more complex molecules and libraries of compounds for biological screening. researchgate.net For example, the synthesis of novel xanthine (B1682287) oxidase inhibitors has been achieved using 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as a starting point. nih.gov Furthermore, the carboxylic acid group can act as a key pharmacophore, directly interacting with biological targets, such as enzyme active sites or receptors, through hydrogen bonding or ionic interactions. ontosight.ai

Current Academic Research Trends in Substituted Pyrimidine Systems

Current academic research on substituted pyrimidine systems is highly focused on the discovery of novel therapeutic agents targeting a range of diseases. A major trend involves the design and synthesis of pyrimidine derivatives as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com For instance, pyrimidine scaffolds are being explored for their ability to inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylase), with some compounds showing greater efficacy than existing drugs in preclinical studies. mdpi.com

Another significant research avenue is the development of new antimicrobial and antiviral agents to combat drug-resistant pathogens. mdpi.comnih.gov Researchers are functionalizing the pyrimidine core with various substituents to create compounds with novel mechanisms of action. researchgate.net Additionally, there is growing interest in the antioxidant and anti-inflammatory properties of pyrimidine derivatives. mdpi.comnih.gov Recent studies highlight the synthesis of pyrimidine-containing hybrids, which combine the pyrimidine scaffold with other pharmacologically active moieties to enhance biological activity. mdpi.com The exploration of pyrimidine derivatives as activators for nuclear receptors like PPARgamma for potential use in metabolic disorders also represents a key research direction. nih.gov

Table 1: Examples of Biological Activity in Recently Studied Pyrimidine Derivatives

Compound Class Target/Activity Example Finding Reference
Indazol-pyrimidine derivatives Anticancer (MCF-7, A549, Caco2 cell lines) Compound 129 showed potent activity against MCF-7 cells with an IC50 value of 1.841 µM. tandfonline.com
Pyrimidine-piperidine hybrids Anticancer (MCF-7, HepG2, A549 cell lines) Compound 15 displayed strong inhibition with IC50 values of 2.74, 4.92, and 1.96 µM, respectively. mdpi.com
Imidazole-pyrimidine-sulfonamide hybrids Anticancer (HER2, EGFR mutants) Compound 88 demonstrated inhibition against HER2 with an IC50 of 81 ng/mL and against EGFR-T790M with an IC50 of 49 ng/mL. nih.gov

Specific Research Rationale for 2,6-Diethylpyrimidine-4-carboxylic acid

While extensive, dedicated studies on this compound are not widely present in the literature, the rationale for its synthesis and investigation can be logically inferred from research on structurally analogous compounds. The core structure, pyrimidine-4-carboxylic acid, is a known and valuable building block in pharmaceutical and agrochemical research. chemimpex.com

The specific focus on the 2,6-diethyl substitution pattern is driven by the principles of structure-activity relationship (SAR) studies. In drug discovery, systematically altering substituents on a core scaffold is a fundamental strategy to modulate biological activity and pharmacokinetic properties. Research on related compounds like 2,6-dimethylpyrimidine-4-carboxylic acid and other substituted pyrimidine carboxylic acids has established the importance of the groups at the 2 and 6 positions. nih.govchemsrc.com

The rationale for investigating the 2,6-diethyl variant is therefore multifold:

Exploring Lipophilicity: Introducing ethyl groups instead of methyl groups increases the molecule's lipophilicity (fat-solubility). This modification can significantly impact how the compound is absorbed, distributed, metabolized, and excreted (ADME properties) in a biological system, potentially leading to improved bioavailability or cellular uptake.

Probing Steric Interactions: The larger size of ethyl groups compared to methyl groups can alter how the molecule fits into the binding site of a target protein or enzyme. This steric difference can lead to enhanced selectivity or potency.

Systematic SAR Development: The synthesis of this compound is a logical step in a broader research program aimed at creating a diverse library of pyrimidine derivatives. By comparing the biological and chemical properties of the diethyl analog to the dimethyl, diphenyl, or other substituted versions, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more effective future molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13330906 2,6-Diethylpyrimidine-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,6-diethylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-6-5-7(9(12)13)11-8(4-2)10-6/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

SUSUCTFOCPXNSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)CC)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Strategies for Pyrimidine-4-carboxylic Acid Synthesis

The foundational step in the synthesis of 2,6-Diethylpyrimidine-4-carboxylic acid is the construction of the pyrimidine (B1678525) ring itself. Several classical and contemporary methods are available for the formation of pyrimidine-4-carboxylic acid scaffolds.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are the most common and versatile methods for constructing the pyrimidine nucleus. These typically involve the condensation of a three-carbon component with a nitrogen-containing component (N-C-N fragment). The Pinner synthesis is a classic example, where 1,3-dicarbonyl compounds react with amidines, ureas, or guanidines to form the pyrimidine ring. mdpi.comumich.edu Specifically, the reaction of a β-ketoester with an amidine can lead to the formation of a 4-hydroxypyrimidine (B43898), which can be a precursor to the desired carboxylic acid. mdpi.com The general mechanism involves the initial formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Another powerful cyclization approach is the use of [4+2] cycloaddition reactions, including inverse-electron-demand Diels-Alder reactions. mdpi.com In these reactions, electron-deficient dienes, such as 1,2,4-triazines, can react with electron-rich dienophiles to form the pyrimidine ring after a retro-Diels-Alder step. While not a direct route to the target molecule, this highlights the diversity of cyclization strategies available for pyrimidine synthesis.

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are at the heart of most pyrimidine syntheses. The most widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine. bu.edu.eg For the synthesis of a 4-substituted pyrimidine, a β-ketoester is a common choice for the three-carbon component. The reaction is typically catalyzed by either an acid or a base. umich.edu

For instance, the condensation of an appropriately substituted β-ketoester with propionamidine hydrochloride would be a direct approach to a 2-ethyl-6-substituted-4-hydroxypyrimidine. The choice of the β-ketoester is crucial for installing the second ethyl group at the 6-position.

Derivatization of Pre-existing Pyrimidine Cores

An alternative to building the ring from acyclic precursors is the modification of an existing pyrimidine ring. This can be a highly effective strategy if a suitably substituted pyrimidine is readily available. For example, a pyrimidine with a functional group at the 4-position, such as a halogen or a hydroxyl group, can be converted into a carboxylic acid.

Furthermore, direct C-H functionalization of the pyrimidine ring is an emerging area. While the pyrimidine ring is generally electron-deficient, making electrophilic substitution difficult, nucleophilic and radical substitutions are more feasible. mdpi.com Recent advances in transition-metal-catalyzed C-H activation could potentially allow for the direct introduction of a carboxyl group at the 4-position of a pre-formed 2,6-diethylpyrimidine, although this remains a challenging transformation. mdpi.comrsc.org

Approaches for Regioselective Introduction of Ethyl Groups at Pyrimidine Positions 2 and 6

The regioselective placement of the two ethyl groups is a critical aspect of the synthesis of this compound. This is typically achieved by carefully selecting the starting materials for the primary cyclization reaction.

To introduce the ethyl group at the 2-position, an amidine bearing an ethyl group, namely propionamidine, is the logical choice for the N-C-N component. Propionamidine can be prepared from propionitrile (B127096) via the Pinner reaction. nih.gov

The introduction of the ethyl group at the 6-position depends on the choice of the three-carbon component. A β-ketoester that incorporates an ethyl group at the appropriate position is required. A suitable precursor would be ethyl 3-oxopentanoate (B1256331). The condensation of ethyl 3-oxopentanoate with propionamidine would be expected to yield 2,6-diethyl-4-hydroxypyrimidine.

Starting Material 1 (N-C-N fragment)Starting Material 2 (C-C-C fragment)Resulting Substitution Pattern
PropionamidineEthyl 3-oxopentanoate2-ethyl, 6-ethyl
AcetamidineEthyl 3-oxopentanoate2-methyl, 6-ethyl
PropionamidineEthyl acetoacetate2-ethyl, 6-methyl

Synthetic Pathways for Carboxylic Acid Functionalization at Pyrimidine Position 4

Once the 2,6-diethylpyrimidine core is assembled, the final key step is the introduction of the carboxylic acid group at the 4-position. Several synthetic routes can be envisioned for this transformation.

One common strategy involves the synthesis of a 4-hydroxypyrimidine intermediate, as described in section 2.2. The hydroxyl group at the 4-position of the pyrimidine ring can then be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) or chromium-based reagents. organic-chemistry.orgorganic-chemistry.org However, the conditions must be carefully controlled to avoid over-oxidation or degradation of the pyrimidine ring.

A more modern and often cleaner approach is through the carbonylation of a 4-halopyrimidine. The 4-hydroxypyrimidine intermediate can be converted to a 4-chloropyrimidine (B154816) using reagents like phosphorus oxychloride (POCl₃). thieme-connect.de This 4-chloropyrimidine can then undergo a palladium-catalyzed carbonylation reaction. researchgate.netliv.ac.uk This reaction typically involves treating the halopyrimidine with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile and can tolerate a wide range of functional groups.

Another potential route is through a Grignard reaction. The 4-chloropyrimidine can be converted to a Grignard reagent, which can then be reacted with carbon dioxide to form the corresponding carboxylic acid. researchgate.net However, the formation of Grignard reagents from electron-deficient heterocycles can sometimes be challenging.

Finally, direct C-H carboxylation of 2,6-diethylpyrimidine at the 4-position is a theoretical possibility. This would involve the regioselective deprotonation of the 4-position with a strong base (lithiation) followed by quenching with carbon dioxide. thieme-connect.de The acidity of the C-4 proton would be a critical factor for the success of this approach.

Precursor at C4Reagent/ReactionFunctional Group at C4
HydroxylOxidation (e.g., KMnO₄)Carboxylic Acid
Halogen (e.g., Cl)Pd-catalyzed Carbonylation (CO, Pd catalyst)Carboxylic Acid
Halogen (e.g., Cl)Grignard formation then CO₂Carboxylic Acid
HydrogenLithiation then CO₂Carboxylic Acid

Catalysis in the Synthesis of Substituted Pyrimidine Carboxylic Acids

Catalysis plays a pivotal role in many of the synthetic steps towards this compound, enhancing reaction rates, yields, and selectivity.

The initial cyclocondensation reaction to form the pyrimidine ring is often catalyzed by either acids or bases. umich.edu Lewis acids such as zinc chloride (ZnCl₂) have also been shown to be effective catalysts for three-component coupling reactions to synthesize pyrimidine derivatives. organic-chemistry.org

In recent years, transition metal catalysis has become indispensable for the synthesis of complex organic molecules, including substituted pyrimidines. As mentioned previously, palladium catalysts are extensively used for carbonylation reactions to convert halopyrimidines into pyrimidine carboxylic acids. researchgate.netliv.ac.uk These catalytic systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, dppf), and a base.

Furthermore, iron-catalyzed reactions have emerged as a more sustainable alternative for pyrimidine synthesis. For example, an iron(II) complex has been shown to catalyze the regioselective reaction of ketones with amidines to provide various pyrimidine derivatives. organic-chemistry.org Copper catalysts have also been employed in the synthesis of pyrimidines through [4+2] annulation reactions and in the synthesis of pyrimidones from terminal alkynes and CO₂. mdpi.comorganic-chemistry.org

The choice of catalyst can significantly influence the outcome of the reaction, and optimization of the catalytic system is often necessary to achieve the desired product in high yield and purity.

Organic Catalysis

Organic catalysis offers a metal-free approach to the synthesis of pyrimidine derivatives, often employing acid or base catalysts to promote the key cyclocondensation reaction. In the context of synthesizing this compound, the reaction between ethyl 3-oxopentanoate and propionamidine hydrochloride is a key step.

Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (PTSA) or mineral acids like hydrochloric acid, can be employed to catalyze the condensation. The acid protonates the carbonyl oxygen of the β-ketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the amidine. This is followed by a series of intramolecular condensation and dehydration steps to form the pyrimidine ring.

Base Catalysis: Alternatively, base catalysts like sodium ethoxide or potassium carbonate can be used. The base deprotonates the α-carbon of the β-ketoester, forming an enolate which then acts as a nucleophile, attacking the amidine. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

The general mechanism for the organocatalyzed cyclocondensation is depicted below:

Step 1: Activation of the β-ketoester. In acid catalysis, the carbonyl group is protonated. In base catalysis, an enolate is formed.

Step 2: Nucleophilic attack. The amidine attacks the activated β-ketoester.

Step 3: Cyclization and Dehydration. A series of intramolecular reactions lead to the formation of the pyrimidine ring with the elimination of water and ethanol (B145695).

The resulting product of this cyclocondensation is ethyl 2,6-diethylpyrimidine-4-carboxylate, which is then subjected to hydrolysis, typically under acidic or basic conditions, to yield this compound.

Table 1: Organocatalyzed Synthesis of Ethyl 2,6-Diethylpyrimidine-4-carboxylate

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 p-Toluenesulfonic acid Toluene 110 12 78
2 Hydrochloric acid Ethanol 78 18 72
3 Sodium ethoxide Ethanol 78 8 85
4 Potassium carbonate DMF 100 10 81

Note: The data in this table is hypothetical and based on typical results for similar reactions reported in the literature.

Metal-Mediated and Metal-Catalyzed Reactions

Metal catalysts can offer alternative pathways and improved efficiencies for pyrimidine synthesis. Both Lewis acid and transition metal catalysis have been explored for the formation of pyrimidine rings.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂) can coordinate to the carbonyl oxygen of the β-ketoester, activating it towards nucleophilic attack by the amidine in a manner similar to Brønsted acids. These reactions can often be performed under milder conditions compared to traditional acid catalysis.

Transition Metal Catalysis: Transition metals like copper and iridium have been utilized in novel synthetic routes to pyrimidines. For instance, copper-catalyzed reactions of propargyl alcohols with amidines can lead to the formation of substituted pyrimidines. mdpi.com An iridium-catalyzed multicomponent synthesis from amidines and alcohols has also been reported as a sustainable method for creating unsymmetrically substituted pyrimidines. nih.govacs.org While not directly demonstrated for this compound, these methods suggest potential metal-catalyzed pathways. For example, a hypothetical iridium-catalyzed reaction could involve the condensation of propionamidine with 1-pentanol (B3423595) and a C1 source to construct the pyrimidine core.

Another potential metal-mediated approach involves the carbonylation of a pre-functionalized pyrimidine. For instance, if 4-chloro-2,6-diethylpyrimidine (B1386272) were available, a palladium-catalyzed carbonylation reaction could introduce the carboxylic acid group at the 4-position.

Table 2: Metal-Catalyzed Synthesis of 2,6-Diethylpyrimidine Derivatives

Entry Catalyst Reactants Solvent Temperature (°C) Yield (%)
1 Cu(OTf)₂ Ethyl 3-oxopentanoate, Propionamidine Acetonitrile 80 88
2 ZnCl₂ Ethyl 3-oxopentanoate, Propionamidine Dioxane 100 82
3 [Ir(PN₅P)] Propionamidine, 1-Pentanol, CO Toluene 120 75
4 Pd(OAc)₂/dppf 4-Chloro-2,6-diethylpyrimidine, CO, H₂O DMSO 110 65

Note: The data in this table is hypothetical and based on typical results for similar reactions reported in the literature.

Ionic Liquid-Based Catalysis

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional organic solvents and catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive for organic synthesis.

In the synthesis of this compound, ionic liquids can function both as the solvent and the catalyst. Brønsted acidic ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations with anions like hydrogensulfate ([HSO₄]⁻), can effectively catalyze the cyclocondensation of ethyl 3-oxopentanoate and propionamidine. The acidic nature of the IL promotes the reaction, and its ionic character can facilitate product separation.

The use of ionic liquids can lead to improved yields and easier product isolation. After the reaction, the product can often be extracted with a non-polar solvent, leaving the ionic liquid to be recycled for subsequent runs. This approach aligns with the principles of green chemistry by reducing volatile organic solvent waste.

Table 3: Ionic Liquid-Based Synthesis of Ethyl 2,6-Diethylpyrimidine-4-carboxylate

Entry Ionic Liquid Temperature (°C) Time (h) Yield (%)
1 [bmim][HSO₄] 100 6 90
2 [Et₃NH][HSO₄] 90 8 88
3 [NMP][H₂PO₄] 110 7 85

Note: The data in this table is hypothetical and based on typical results for similar reactions reported in the literature. [bmim] = 1-butyl-3-methylimidazolium; [Et₃NH] = triethylammonium; [NMP] = N-methyl-2-pyrrolidonium.

Sustainable Synthesis Protocols

The development of sustainable synthetic methods is a key focus in modern organic chemistry. For the synthesis of this compound, several strategies can be employed to enhance the environmental friendliness of the process.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the cyclocondensation reaction, leading to shorter reaction times and often improved yields. researchgate.net This energy-efficient technique can be combined with solvent-free conditions or the use of green solvents like water or ethanol to further enhance the sustainability of the synthesis.

One-Pot Synthesis: A one-pot procedure, where the cyclocondensation and subsequent hydrolysis are carried out in the same reaction vessel without isolation of the intermediate ester, can improve efficiency and reduce waste. nih.gov This approach minimizes the use of solvents for workup and purification of the intermediate.

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or recyclable ionic liquids is a cornerstone of green chemistry. The feasibility of performing the cyclocondensation reaction in these solvents would significantly improve the sustainability of the synthesis.

Catalyst Recycling: The use of heterogeneous catalysts or catalysts dissolved in recyclable phases like ionic liquids allows for their recovery and reuse, reducing waste and cost.

A truly sustainable approach to this compound would ideally combine several of these principles, for instance, a microwave-assisted, one-pot synthesis in a recyclable ionic liquid.

Table 4: Comparison of Synthetic Protocols for this compound

Protocol Catalyst Solvent Energy Source Key Advantage
Conventional H⁺ or RO⁻ Toluene or Ethanol Thermal Well-established
Microwave-Assisted H⁺ or Solid Acid Solvent-free or Ethanol Microwave Rapid reaction times
Ionic Liquid Acidic IL Ionic Liquid Thermal Catalyst/solvent recyclability
One-Pot H⁺/OH⁻ Water or Ethanol Thermal/Microwave Process intensification

Note: This table provides a qualitative comparison of different synthetic strategies.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2,6-Diethylpyrimidine-4-carboxylic acid, ¹H and ¹³C NMR are fundamental for confirming its structure, while 2D NMR techniques can further elucidate the connectivity of the atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of the protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine (B1678525) ring, the protons of the two ethyl groups, and the acidic proton of the carboxylic acid group.

The single proton attached to the pyrimidine ring at position 5 is expected to appear as a singlet in the aromatic region of the spectrum. The ethyl groups at positions 2 and 6 will each give rise to a quartet and a triplet, characteristic of an A3B2 spin system. The methylene (B1212753) protons (-CH2-) are adjacent to a methyl group and the pyrimidine ring, and their signal will be split into a quartet by the neighboring methyl protons. The methyl protons (-CH3) are adjacent to the methylene group and will appear as a triplet. Due to the symmetry of the molecule, the two ethyl groups are chemically equivalent and will likely produce overlapping signals. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH~12.0Broad Singlet1H
Pyrimidine H-5~7.5Singlet1H
-CH₂- (Ethyl)~2.9Quartet4H
-CH₃ (Ethyl)~1.3Triplet6H

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects on the pyrimidine ring.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl) in a molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the five unique carbon atoms in the substituted pyrimidine ring and the two different carbon atoms in the equivalent ethyl groups.

The carbon of the carboxylic acid group (-COOH) is expected to be the most deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the pyrimidine ring will have chemical shifts in the aromatic region, with their exact positions influenced by the electron-withdrawing and -donating effects of the substituents. The quaternary carbons at positions 2, 4, and 6 will likely have different chemical shifts from the protonated carbon at position 5. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-C OOH~170
Pyrimidine C -2~165
Pyrimidine C -6~165
Pyrimidine C -4~158
Pyrimidine C -5~120
-C H₂- (Ethyl)~30
-C H₃ (Ethyl)~14

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects on the pyrimidine ring. oregonstate.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the ethyl groups (i.e., the coupling between the -CH₂- and -CH₃ protons). An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are attached, allowing for the direct assignment of the protonated carbons in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carboxylic acid functional group. The carboxylic acid will exhibit a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com A strong and sharp carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. orgchemboulder.com

The pyrimidine ring will show several characteristic vibrations. These include C-H stretching vibrations, C=N and C=C ring stretching vibrations, and various in-plane and out-of-plane bending vibrations. The aromatic C-H stretching vibration is expected to appear just above 3000 cm⁻¹. The ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. ijirset.com

Table 3: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1720 - 1680Strong
C=N, C=C Stretch (Pyrimidine Ring)1600 - 1450Medium to Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
O-H Bend (Carboxylic Acid)1440 - 1395 and 950 - 910Medium, Broad

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups. orgchemboulder.comvscht.cz

The presence of the two ethyl groups and the carboxylic acid group on the pyrimidine ring will influence the vibrational frequencies of the ring. The electron-donating nature of the ethyl groups can affect the bond strengths within the ring, potentially causing slight shifts in the ring stretching frequencies compared to unsubstituted pyrimidine.

The carboxylic acid group, being an electron-withdrawing group, will also perturb the electronic distribution within the pyrimidine ring, which in turn affects the vibrational modes. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid group and one of the ring nitrogens could lead to shifts in both the O-H and C=O stretching frequencies. A detailed analysis of these shifts, often aided by computational chemistry, can provide deeper insights into the electronic structure and intramolecular interactions of the molecule.

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of a molecule, which are sensitive to its structure and chemical environment. A Raman spectrum of this compound would be expected to reveal characteristic peaks corresponding to the vibrations of the pyrimidine ring, the diethyl substituents, and the carboxylic acid group.

Analysis of such a spectrum would involve the assignment of observed Raman shifts (typically in cm⁻¹) to specific molecular motions. For instance, one would anticipate distinct signals for:

Pyrimidine ring vibrations: Including ring breathing modes, in-plane and out-of-plane bending, and stretching vibrations of C-C, C-N, and C-H bonds within the heterocyclic core.

Carboxylic acid group vibrations: The C=O stretching mode, C-O stretching, and O-H bending vibrations. The position of these bands can provide insights into hydrogen bonding.

Diethyl substituent vibrations: C-H stretching, bending, and rocking modes of the ethyl groups.

A hypothetical data table for the principal Raman bands of this compound would be structured as follows, pending experimental data:

Raman Shift (cm⁻¹)Vibrational Mode Assignment
Data not availableData not available
Data not availableData not available
Data not availableData not available
Data not availableData not available

The information derived from Raman spectroscopy would be complementary to infrared (IR) spectroscopy, aiding in a more complete understanding of the molecule's vibrational framework.

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure and supramolecular assembly of this compound.

Determination of Molecular Conformation and Geometric Parameters

An SCXRD study would elucidate the exact conformation of the molecule in the solid state, including the orientation of the carboxylic acid group relative to the pyrimidine ring and the conformation of the diethyl substituents. It would also provide precise measurements of bond lengths and bond angles.

Should experimental data become available, the geometric parameters would be presented in tables similar to these:

Table of Selected Bond Lengths (Å)

Bond Length (Å)
Data not available Data not available
Data not available Data not available

Table of Selected Bond Angles (°)

Angle Angle (°)
Data not available Data not available
Data not available Data not available

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyrimidine rings.

A key feature to investigate would be the hydrogen bonding involving the carboxylic acid group. Carboxylic acids often form hydrogen-bonded dimers. The analysis would identify the donor and acceptor atoms and the geometry of these interactions, which are crucial for understanding the material's physical properties.

A representative data table for hydrogen bond parameters would be formatted as follows:

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
Data not availableData not availableData not availableData not availableData not available

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published data were found regarding DFT calculations on 2,6-Diethylpyrimidine-4-carboxylic acid. This includes the following specific areas of investigation:

Analysis of Non-Covalent Interactions

Similarly, no research dedicated to the analysis of non-covalent interactions for this compound could be located. This pertains to:

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to visualize and understand non-covalent interactions (NCI) within a molecule. researchgate.netmdpi.com This analysis is based on the electron density and its derivatives, providing a graphical representation of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.com

For this compound, RDG analysis would reveal the nature and strength of intramolecular interactions. A 3D plot of the RDG isosurfaces would be color-coded to distinguish between different types of interactions. For instance, strong attractive interactions, like the hydrogen bond between the carboxylic acid proton and a pyrimidine (B1678525) nitrogen, would be represented by blue-colored surfaces. Green areas would indicate weaker van der Waals interactions, likely present between the ethyl groups and the pyrimidine ring. mdpi.com Red-colored regions would signify steric repulsion, which might be observed between the closely positioned ethyl and carboxylic acid groups.

A 2D plot of RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density would further quantify these interactions. Spikes in the low-density, low-gradient region of the plot would confirm the presence of non-covalent interactions.

Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Data for this compound

Interaction TypeRegion in MoleculeColor Code in RDG PlotSign(λ₂)ρ (a.u.)
Strong Hydrogen BondBetween carboxylic -OH and pyrimidine NBlue-0.02 to -0.05
van der WaalsBetween ethyl groups and pyrimidine ringGreen-0.01 to 0.01
Steric RepulsionBetween adjacent functional groupsRed0.02 to 0.05

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. mpg.de This method is invaluable for understanding charge distribution, hybridization, and delocalization of electrons within this compound.

An NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers. The nitrogen atoms in the pyrimidine ring are expected to carry a partial negative charge, while the carboxylic acid proton would be partially positive. The analysis would also detail the hybridization of atomic orbitals, confirming the sp² hybridization of the pyrimidine ring atoms and the sp³ hybridization of the ethyl group carbons.

Furthermore, NBO analysis can elucidate hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals. For instance, the interaction between the lone pair electrons of the pyrimidine nitrogens and the antibonding orbitals of adjacent bonds would be quantified.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

AtomNatural Charge (e)Hybridization
N1 (pyrimidine)-0.55sp²
C4 (pyrimidine, with COOH)+0.45sp²
O (carbonyl)-0.60sp²
H (hydroxyl)+0.50s

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is highly effective in predicting how molecules will interact with each other and in identifying reactive sites. numberanalytics.com The MESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For this compound, the MESP map would show a region of high negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. researchgate.net Conversely, a region of high positive potential (blue) would be localized around the hydrogen atom of the carboxylic acid group, highlighting its electrophilic nature and its propensity to be donated as a proton. researchgate.net The ethyl groups would likely be surrounded by a neutral potential region (green).

Table 3: Hypothetical Molecular Electrostatic Potential (MESP) Data for this compound

Molecular RegionElectrostatic PotentialColor on MESP MapPredicted Reactivity
Carboxylic Acid -OH groupHighly PositiveBlueElectrophilic/Proton Donor
Pyrimidine Nitrogen AtomsHighly NegativeRedNucleophilic/Proton Acceptor
Carbonyl OxygenHighly NegativeRedNucleophilic
Ethyl GroupsNeutralGreenNon-polar interactions

Theoretical Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Theoretical prediction of pKa values using computational methods has become a reliable alternative to experimental measurements. mrupp.info These calculations typically involve thermodynamic cycles and continuum solvent models to determine the free energy change associated with the deprotonation of the molecule. nih.gov

For this compound, the pKa value would be predicted by calculating the Gibbs free energy of both the protonated and deprotonated forms of the molecule in an aqueous environment. The presence of the electron-withdrawing pyrimidine ring is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid. The diethyl substituents may have a minor electron-donating effect, slightly modulating the pKa. Accurate theoretical prediction of the pKa is crucial for understanding the ionization state of the molecule at a given pH. nih.gov

Table 4: Hypothetical Theoretical pKa Prediction Data for this compound

Computational MethodSolvent ModelPredicted pKa
DFT (B3LYP/6-311++G(d,p))SMD3.8
PM6COSMO4.1

Global and Local Reactivity Descriptors

For this compound, these descriptors would be calculated to create a comprehensive reactivity profile. The global descriptors would provide a quantitative measure of its electrophilic nature. The local reactivity, as determined by the Fukui functions, would likely indicate that the carboxylic acid proton is the most susceptible site for nucleophilic attack (deprotonation), while the nitrogen atoms of the pyrimidine ring are prone to electrophilic attack.

Table 5: Hypothetical Global and Local Reactivity Descriptors for this compound

DescriptorValueInterpretation
Chemical Potential (μ)-4.5 eVTendency to escape electron cloud
Hardness (η)6.2 eVResistance to change in electron distribution
Electrophilicity (ω)1.6 eVGlobal electrophilic nature
Fukui Function (f⁻) on N10.15High susceptibility to electrophilic attack
Fukui Function (f⁺) on H (hydroxyl)0.25High susceptibility to nucleophilic attack

Supramolecular Chemistry and Crystal Engineering

Fundamentals of Supramolecular Assembly in Pyrimidine-Carboxylic Acid Systems

The supramolecular assembly of pyrimidine-carboxylic acid systems is primarily driven by a network of intermolecular interactions. These include strong hydrogen bonds, π–π stacking interactions, and van der Waals forces. The formation of desired structural motifs and macroscopic properties in these systems is contingent on a detailed understanding of the functional groups within the molecules. The pyrimidine (B1678525) ring offers hydrogen bond acceptor sites at its nitrogen atoms, while the carboxylic acid group can act as a hydrogen bond donor. This donor-acceptor relationship is fundamental to the construction of robust supramolecular architectures.

Hydrogen Bonding Synthons and Motifs

Supramolecular synthons are structural units within supermolecules that can be formed and controlled by intermolecular interactions. In the case of 2,6-Diethylpyrimidine-4-carboxylic acid, several key synthons are expected to play a significant role in its crystal packing.

The ethyl groups at the 2 and 6 positions of the pyrimidine ring are expected to have a significant steric influence on the crystal packing. Unlike smaller methyl groups, the bulkier and more flexible ethyl groups can dictate the relative orientation of the molecules, potentially hindering certain packing arrangements while favoring others. These alkyl groups will primarily engage in weaker van der Waals interactions, which, although less directional than hydrogen bonds, collectively contribute to the stabilization of the crystal lattice. The conformation of the ethyl groups can also lead to polymorphism, where the compound can crystallize in different forms with distinct physical properties.

Chemical Reactivity and Reaction Mechanisms

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrimidine (B1678525) ring is a versatile functional group that can undergo a variety of transformations common to carboxylic acids, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of 2,6-Diethylpyrimidine-4-carboxylic acid can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible process that typically requires the use of excess alcohol or the removal of water to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder, neutral conditions using coupling reagents. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly effective for reactions with sterically hindered alcohols. organic-chemistry.org

Esterification Method Reagents General Conditions Byproducts
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux in excess alcoholWater
Steglich EsterificationAlcohol, DCC, DMAP (catalytic)Room temperature in an aprotic solvent (e.g., CH₂Cl₂)Dicyclohexylurea (DCU)

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. This activation is commonly achieved using coupling reagents, which are central to peptide synthesis. bachem.com

A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization in the case of chiral amines. peptide.com Other effective coupling agents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.compeptide.com

The general mechanism for amidation using these reagents involves the formation of a highly reactive activated intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester (with HOBt). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling agent. youtube.com

More recent, "greener" approaches to amidation aim to avoid traditional coupling reagents. One such method involves the in-situ formation of a thioester from the carboxylic acid, which then readily reacts with an amine to form the amide. nih.govrsc.org Another approach utilizes boric acid as a catalyst for the direct condensation of carboxylic acids and amines. orgsyn.org

Coupling Reagent Typical Additive Advantages Common Byproduct
DCC/DICHOBtCost-effective, widely usedDicyclohexylurea/Diisopropylurea
PyBOP-High coupling efficiency, low racemizationHexamethylphosphoramide (HMPA)
HBTUDIPEA (base)Fast reaction rates, high yieldsTetramethylurea
Boric Acid-Environmentally friendly, inexpensiveWater

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group and release of carbon dioxide, is a reaction that is highly dependent on the stability of the intermediate formed upon C-C bond cleavage. wikipedia.org For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of an electron-withdrawing group at the β-position to the carboxyl group can significantly facilitate decarboxylation through a cyclic transition state. masterorganicchemistry.comyoutube.com

In the case of pyrimidine carboxylic acids, the position of the carboxyl group on the ring is a critical factor in its susceptibility to decarboxylation. Studies on related pyrimidine carboxylic acids have shown that 5-carboxy and 6-carboxy derivatives exhibit vastly different stabilities. nih.gov The decarboxylation of orotic acid (6-carboxyuracil) is extremely slow in the absence of a catalyst. nih.gov

For this compound, the carboxyl group is at a position analogous to the 6-position in uracil, suggesting that decarboxylation would be a difficult process under normal conditions. The mechanism for the uncatalyzed decarboxylation of pyrimidine carboxylic acids in aqueous solution is thought to involve the direct elimination of CO₂, potentially assisted by a water molecule. nih.gov The stability of the resulting carbanion or the transition state leading to it is a key determinant of the reaction rate. Given the electron-deficient nature of the pyrimidine ring, a carbanion at the 4-position would be somewhat stabilized by the inductive effect of the ring nitrogens, but the reaction is still expected to have a high activation energy. wikipedia.org

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6).

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. nih.gov For a nucleophilic substitution to occur on the pyrimidine ring of this compound, a good leaving group would need to be present at one of the activated positions (in this case, the equivalent positions are 4 and 6, one of which is occupied by the carboxylic acid).

If a derivative of this compound were synthesized with a leaving group, such as a halogen, at the 4- or 6- position (assuming the other position is substituted with an ethyl group), it would be susceptible to displacement by a variety of nucleophiles. For instance, studies on 4-chloro-2-methylthiopyrimidine-5-carboxylate have demonstrated that the chlorine atom can be readily displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org

The SNAr mechanism typically proceeds in a stepwise fashion. nih.gov The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, usually faster step, the leaving group is expelled, restoring the aromaticity of the ring. nih.gov The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The carboxylic acid group at the 4-position would contribute to this activation.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the two nitrogen atoms. uoanbar.edu.iq This deactivation is analogous to that of a nitrobenzene (B124822) ring. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), one of the ring nitrogen atoms is likely to be protonated, further increasing the deactivation of the ring. uoanbar.edu.iq

Reactions at the Diethyl Substituents

The ethyl groups at the 2 and 6 positions of the pyrimidine ring are analogous to benzylic positions, exhibiting enhanced reactivity at the methylene (B1212753) (-CH2-) carbons due to the stabilizing influence of the aromatic pyrimidine nucleus. This heightened reactivity allows for a range of reactions, including oxidation and free-radical halogenation, to occur selectively at these sites.

Oxidation: The methylene carbons of the diethyl substituents are susceptible to oxidation by strong oxidizing agents. Under vigorous conditions, these groups can be converted to carbonyl functionalities. For instance, treatment with hot potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the ethyl groups. The reaction proceeds through the formation of a radical intermediate at the methylene position, which is stabilized by resonance with the pyrimidine ring. This stabilization facilitates the abstraction of a hydrogen atom, initiating the oxidation cascade that can ultimately yield a carboxylic acid at that position, cleaving the terminal methyl group.

Free-Radical Halogenation: The diethyl substituents readily undergo free-radical halogenation, a reaction characteristic of alkyl groups attached to aromatic systems. This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism. The selectivity of this reaction is governed by the stability of the resulting radical intermediate. The secondary radical formed at the methylene position of the ethyl group is significantly more stable than a primary radical that would be formed at the terminal methyl group. This is due to the delocalization of the unpaired electron into the pyrimidine ring.

A common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution over addition to the aromatic ring. The mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator like AIBN (azobisisobutyronitrile) or light, to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the methylene position of an ethyl group, forming a resonance-stabilized secondary radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The enhanced reactivity of the methylene C-H bonds in the diethyl substituents is a key feature of the chemistry of this compound, allowing for selective functionalization at these positions.

Mechanistic Insights from Experimental and Computational Studies

The mechanistic pathways of reactions occurring at the diethyl substituents can be further elucidated through a combination of experimental observations and computational modeling.

Experimental Studies: Kinetic isotope effect (KIE) studies can provide valuable insight into the rate-determining step of these reactions. By replacing the methylene hydrogens with deuterium, a significant decrease in the reaction rate for both oxidation and halogenation would be expected if the C-H bond cleavage is the rate-determining step. This is because the C-D bond is stronger than the C-H bond, requiring more energy to break. Such experimental evidence would strongly support a mechanism involving initial hydrogen abstraction from the methylene position.

Furthermore, product analysis from reactions carried out under different conditions (e.g., varying temperature, initiator concentration, or solvent polarity) can help to refine the understanding of the reaction mechanism and the factors that influence product distribution.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics and transition state structures of chemical reactions. For the reactions at the diethyl substituents of this compound, computational studies can provide quantitative data on bond dissociation energies (BDEs) of the C-H bonds.

These calculations would be expected to show a significantly lower BDE for the methylene C-H bonds compared to the methyl C-H bonds, providing a theoretical basis for the observed regioselectivity in free-radical reactions. The calculated BDE for the secondary C-H bond is anticipated to be in the range of benzylic C-H bonds, reflecting the stabilization of the resulting radical.

Moreover, computational modeling can be used to map the entire reaction pathway, identifying the transition state structures and calculating the activation energies for each step. For example, in the free-radical bromination, DFT calculations can model the transition state for the hydrogen abstraction by a bromine radical, providing detailed geometric and energetic information about this critical step. The calculated energy profile would illustrate why the formation of the secondary radical is kinetically and thermodynamically favored.

The table below presents hypothetical, yet representative, bond dissociation energy (BDE) values for the different C-H bonds in this compound, as would be predicted by computational studies.

Bond TypePositionPredicted BDE (kcal/mol)
C-HMethylene (-CH₂) of ethyl group85-90
C-HMethyl (-CH₃) of ethyl group98-102

These predicted values highlight the significantly weaker nature of the methylene C-H bonds, making them the preferred sites for radical attack.

Advanced Applications in Materials Science and Catalysis

Applications in Materials Science

The inherent properties of the pyrimidine (B1678525) ring, such as its aromaticity, nitrogen atoms acting as coordination sites, and the ability to participate in hydrogen bonding, make it a valuable building block for functional materials. The presence of diethyl and carboxylic acid groups on the 2,6- and 4-positions, respectively, in 2,6-diethylpyrimidine-4-carboxylic acid offers specific functionalities that can be exploited in the design of novel materials.

Pyrimidine-2-carboxylic acid has been noted for its incorporation into the production of polymers and coatings, aiming to enhance durability and chemical resistance. chemimpex.com The carboxylic acid group of this compound provides a reactive handle for incorporation into polymer backbones or as pendant groups through esterification or amidation reactions. This can lead to the development of specialty polymers with tailored properties. For instance, the rigid pyrimidine core can enhance the thermal stability and mechanical strength of polymeric materials. Furthermore, the nitrogen atoms in the pyrimidine ring can act as sites for hydrogen bonding, potentially improving the adhesion of coatings to various substrates. The diethyl substituents may influence the solubility and processing characteristics of the resulting polymers.

Below is a table illustrating the potential impact of incorporating pyrimidine derivatives into polymeric materials, based on general findings for this class of compounds.

Property EnhancedPotential Mechanism of Enhancement by Pyrimidine Moiety
Thermal StabilityThe rigid aromatic structure of the pyrimidine ring can increase the degradation temperature of the polymer.
Mechanical StrengthIncorporation of the pyrimidine unit can lead to stiffer polymer chains, enhancing modulus and tensile strength.
AdhesionThe nitrogen atoms can form hydrogen bonds with surfaces, improving the adhesive properties of coatings.
Chemical ResistanceThe stable aromatic ring can impart resistance to chemical attack.

Pyrimidine derivatives are known to be components of materials with interesting optical and electronic properties. While specific data for this compound is not widely available, the pyrimidine scaffold is a key component in various functional materials. The π-deficient nature of the pyrimidine ring, influenced by the two nitrogen atoms, can lead to unique electronic characteristics.

The development of organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical (NLO) materials has utilized pyrimidine-based compounds. The electronic properties of such materials can be tuned by modifying the substituents on the pyrimidine ring. The diethyl groups in this compound, being electron-donating, can modulate the electron density of the pyrimidine ring, thereby influencing its photophysical properties. The carboxylic acid group offers a site for further functionalization to create more complex chromophoric or electronically active systems.

The following table summarizes the potential optical and electronic applications of materials derived from pyrimidine carboxylic acids.

Application AreaRole of the Pyrimidine MoietyPotential Influence of Substituents
Organic Light-Emitting Diodes (OLEDs)Can act as an electron-transporting or emissive layer component.Alkyl groups can affect solubility and film-forming properties. Carboxylic acid can be used for attachment to other functional units.
Fluorescent SensorsThe pyrimidine ring can be part of a fluorophore that responds to specific analytes.Substituents can tune the emission wavelength and sensitivity of the sensor.
Nonlinear Optical (NLO) MaterialsThe asymmetric charge distribution in some pyrimidine derivatives can lead to NLO properties.Electron-donating and -accepting groups can enhance the NLO response.

Catalytic Roles of Pyrimidine Derivatives

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent ligands for metal ions. This coordinating ability is central to the application of pyrimidine derivatives in catalysis.

Pyrimidine derivatives are extensively used as ligands in coordination chemistry and have found application in metal-catalyzed reactions. The two nitrogen atoms of the pyrimidine ring can chelate to a metal center, forming stable complexes. The substituents on the pyrimidine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

In the case of this compound, the nitrogen atoms can coordinate to a metal, while the carboxylic acid group can either remain as a non-coordinating spectator ligand or participate in bonding to the metal center or another species. The diethyl groups provide steric bulk around the coordination sites, which can be advantageous in controlling the selectivity of a catalytic reaction. Pyrimidine-based ligands have been employed in a variety of metal-catalyzed transformations, including cross-coupling reactions and oxidation catalysis.

While less common than their use as ligands, pyrimidine derivatives can also function as organocatalysts. The basic nitrogen atoms can act as Brønsted or Lewis bases to activate substrates in a reaction. For instance, a pyrimidine derivative could catalyze a reaction by deprotonating a substrate, thereby increasing its nucleophilicity. The specific substitution pattern on the pyrimidine ring, including the presence of the carboxylic acid and diethyl groups in this compound, would influence its basicity and catalytic efficacy.

Emerging Directions and Challenges in Non-Biological Applications

The exploration of pyrimidine derivatives, including this compound, in non-biological applications is a field with considerable potential. One emerging direction is the development of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry and multiple coordination sites of pyrimidine carboxylic acids make them excellent candidates as building blocks for these materials, which have potential applications in gas storage, separation, and catalysis.

A significant challenge in this field is the often complex and multi-step synthesis of functionalized pyrimidine derivatives. gsconlinepress.com Developing more efficient and sustainable synthetic routes is crucial for the wider application of these compounds. Furthermore, a deeper understanding of the structure-property relationships in pyrimidine-based materials is needed to enable the rational design of new materials with desired functionalities. While the biological activities of pyrimidines are extensively studied, their non-biological applications remain a promising frontier for research and development. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2,6-Diethylpyrimidine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of pyrimidine-4-carboxylic acid derivatives typically involves nucleophilic substitution or condensation reactions. For 2,6-diethyl derivatives, alkylation of the pyrimidine ring using ethyl halides or ethylating agents under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach . Yield optimization requires precise control of temperature (60–80°C), stoichiometry of ethylating agents, and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product. Analytical techniques like HPLC or LC-MS should validate purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl groups at positions 2 and 6, carboxylic acid at position 4) .
  • FT-IR : Bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-N stretch of pyrimidine ring) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the carboxylic acid group .
  • Computational modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles must be worn.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First aid : Immediate flushing with water for eye/skin contact (15–20 mins) and medical consultation if ingested .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using partial least squares (PLS) regression .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-4-carboxylic acid derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., MIC vs. IC₅₀), solvent (DMSO vs. saline), and cell lines .
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
  • Mechanistic studies : Use knockout strains or enzyme inhibition assays to confirm target specificity .

Q. How can researchers optimize the solubility and stability of this compound in aqueous media for in vivo studies?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts .
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • pH adjustment : Stabilize the carboxylic acid group in buffered solutions (pH 7.4 for physiological compatibility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.